2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol
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Overview
Description
2-[(E)-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol is a complex organic compound that belongs to the class of benzimidazole derivatives.
Preparation Methods
The synthesis of 2-[(E)-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol typically involves the condensation of 4-(1H-1,3-benzodiazol-2-yl)aniline with 6-ethoxy-4-nitrosalicylaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .
Chemical Reactions Analysis
2-[(E)-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
2-[(E)-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: It is studied for its potential antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to the disruption of essential biological pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-[(E)-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol is unique compared to other benzimidazole derivatives due to its specific structural features and functional groups. Similar compounds include:
2-[(E)-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]imino}methyl]phenol: Lacks the ethoxy and nitro groups, resulting in different chemical and biological properties.
2-[(E)-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]imino}methyl]-6-methoxy-4-nitrophenol: Contains a methoxy group instead of an ethoxy group, leading to variations in its reactivity and applications.
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[[4-(1H-benzimidazol-2-yl)phenyl]iminomethyl]-6-ethoxy-4-nitrophenol |
InChI |
InChI=1S/C22H18N4O4/c1-2-30-20-12-17(26(28)29)11-15(21(20)27)13-23-16-9-7-14(8-10-16)22-24-18-5-3-4-6-19(18)25-22/h3-13,27H,2H2,1H3,(H,24,25) |
InChI Key |
XXSTYGKOHKACHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |
Origin of Product |
United States |
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